PKA vs. Epac Activation Selectivity: 6-Bnz-cAMP Shows Undetectable Epac Activation vs. 8-pCPT-2′-O-Me-cAMP's 1.8 μM Ka
In a direct comparative study measuring activation constants (Ka) for cAMP-dependent pathways, 6-Bnz-cAMP exhibited a PKA Ka of 2.7 μM while producing non-significant (NS) Epac activation (≥100-fold Ka difference). In contrast, the Epac-selective analog 8-pCPT-2′-O-Me-cAMP demonstrated an Epac Ka of 1.8 μM and a PKA Ka of 190 μM, representing a >100-fold selectivity window [1]. This reciprocal selectivity profile enables orthogonal experimental control.
| Evidence Dimension | cAMP pathway activation constant (Ka) for PKA vs. Epac |
|---|---|
| Target Compound Data | PKA Ka: 2.7 μM; Epac Ka: NS (non-significant, ≥100-fold difference) |
| Comparator Or Baseline | 8-pCPT-2′-O-Me-cAMP: Epac Ka 1.8 μM, PKA Ka 190 μM |
| Quantified Difference | 6-Bnz-cAMP: >100-fold selectivity for PKA over Epac; 8-pCPT-2′-O-Me-cAMP: >100-fold selectivity for Epac over PKA |
| Conditions | cAMP analog activation assay using purified proteins or cellular readouts (Ka = concentration for half-maximal cAMP-induced response) |
Why This Matters
This quantitative selectivity differential allows researchers to confidently assign PKA-dependent phenotypes without Epac cross-activation, a critical requirement for pathway-specific pharmacological dissection.
- [1] PMC5193111 Table 1: Published selectivity of PKA/EPAC activators and inhibitors. Neuropharmacology. 2016 Sep 20;113(Pt A):82-88. Data compiled from Christensen et al. (2003) and other sources. View Source
